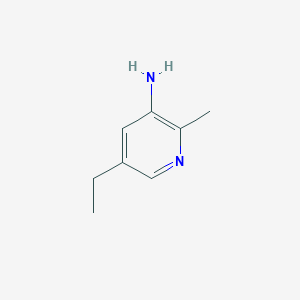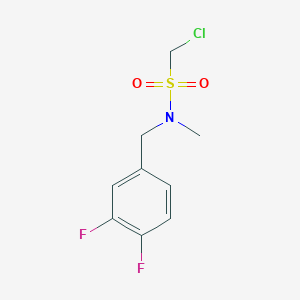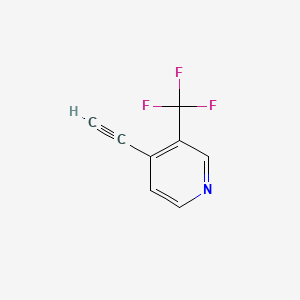
5-Ethyl-2-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a high yield of the product. The use of paraldehyde helps manage the reaction and prevents spontaneous self-oligomerization of acetaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal-based reduction methods.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Corresponding reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
5-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can participate in the Maillard reaction, contributing to the formation of flavor compounds in food . Additionally, its derivatives may exhibit biological activities by interacting with cellular targets and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: A closely related compound with similar structural features.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in the synthesis of novel compounds.
3-Amino-5-methylpyridine: A similar compound with an amine group at the 3rd position and a methyl group at the 5th position.
Uniqueness
5-Ethyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its efficient synthesis from simple precursors and its role as a precursor to nicotinic acid highlight its importance in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3,9H2,1-2H3 |
Clé InChI |
IHHJDZOTEXYLGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)


![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)


![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
